molecular formula C15H14ClNO3S2 B2535234 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 301158-19-0

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Katalognummer: B2535234
CAS-Nummer: 301158-19-0
Molekulargewicht: 355.85
InChI-Schlüssel: OEJAGYZCNREKQG-WQLSENKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid (CAS 301158-19-0) is a high-purity synthetic thiazolidinone derivative offered for research applications. This compound features a Z-configured exocyclic double bond at the 5-position and a rhodanine (2-thioxo-4-thiazolidinone) core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . Thiazolidinone derivatives have demonstrated a broad spectrum of significant biological activities, making them valuable templates in drug discovery . Research indicates that compounds containing the 4-oxo-2-thioxothiazolidine nucleus have been investigated for their anti-inflammatory, analgesic, antioxidant, antitubercular, antimicrobial, antifungal, antiviral (including anti-HIV), anticancer, anticonvulsant, and antidiabetic properties . The specific substitution pattern of this compound, incorporating a 2-chlorobenzylidene moiety at position 5 and a pentanoic acid chain on the nitrogen atom, presents researchers with a unique chemical entity for structure-activity relationship (SAR) studies and the exploration of novel therapeutic agents . The molecular formula is C 15 H 14 ClNO 3 S 2 and it has a molecular weight of 355.85 g/mol . The product is provided with a minimum purity of 95% and is intended for research and development purposes only . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-2-5-11(14(19)20)17-13(18)12(22-15(17)21)8-9-6-3-4-7-10(9)16/h3-4,6-8,11H,2,5H2,1H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAGYZCNREKQG-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize current findings regarding its biological activity, including anticancer properties, mechanisms of action, and other therapeutic potentials.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : Thiazolidinone ring with a sulfanylidene group.
  • Substituents : A chlorophenyl group and a pentanoic acid chain.

Anticancer Activity

Research has identified significant anticancer properties associated with thiazolidinone derivatives. The compound has been evaluated against various cancer cell lines, revealing promising results:

Case Studies

  • Antitumor Screening :
    • In a study evaluating the anticancer activity of thiazolidinone derivatives, the compound exhibited notable cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (DLD-1), and gastric cancers (AGS) .
    • The mean growth inhibition (GI50) values were reported as low as 1.57 µM for certain derivatives, indicating high potency against specific malignancies .
  • Mechanism of Action :
    • The compound appears to inhibit key biochemical pathways involved in tumor proliferation. Specific interactions with proteins related to apoptosis and cell cycle regulation have been suggested .
    • The presence of the 2-chloro substituent is believed to enhance the compound's affinity for biological targets involved in cancer cell growth and survival .

Antimicrobial Activity

Thiazolidinones have also been explored for their antimicrobial properties. The compound has shown activity against various bacterial strains:

Research Findings

  • In vitro studies have demonstrated that thiazolidinone derivatives possess broad-spectrum antibacterial activity, potentially due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
  • The structure–activity relationship (SAR) analyses indicate that modifications in the thiazolidinone core can significantly impact antimicrobial efficacy.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsKey FindingsReferences
AnticancerMCF-7, DLD-1, AGSGI50 values as low as 1.57 µM; high cytotoxicity
AntimicrobialVarious bacterial strainsBroad-spectrum activity; disrupts cell wall synthesis

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Thiazolidinone Derivatives

Compound Name Substituent on Benzylidene Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Chlorophenyl 383.87* Enhanced lipophilicity, potential anticancer activity
2-[(5Z)-5-(4-Hydroxybenzylidene)-...pentanoic acid () 4-Hydroxyphenyl 337.41 Improved solubility (H-bond donor)
2-[(5Z)-5-(3-Hydroxybenzylidene)-...pentanoic acid () 3-Hydroxyphenyl 337.41 Moderate solubility, antioxidant potential
(Z)-5-(4-Nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one 4-Nitrophenyl ~350–400 Strong electron-withdrawing, anticancer
2-[(5Z)-5-[(2,4-Dimethoxyphenyl)methylidene]-...butanoic acid () 2,4-Dimethoxyphenyl 381.46 Increased bulk, electron-donating effects

Notes:

  • Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit stronger electron-withdrawing effects, which may enhance reactivity in electrophilic interactions but reduce metabolic stability .

Side Chain Modifications

Table 2: Side Chain Influence on Pharmacokinetics

Compound Name Side Chain Structure Biological Implications Reference
Target Compound Pentanoic acid Balanced solubility and cell penetration
3-Carboxymethyl-5-(2-methylcinnamylidene)rhodanine () Acetic acid Higher solubility, shorter half-life
2-{5-[(3-Hydroxyphenyl)methylene]-...}propanoic acid () Propanoic acid Moderate solubility, potential renal clearance
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-...]butanoic acid () Butanoic acid Extended half-life, increased steric bulk

Notes:

  • The pentanoic acid chain in the target compound provides a balance between solubility (via carboxylate group) and lipophilicity (alkyl chain), optimizing bioavailability .
  • Shorter chains (e.g., acetic acid) improve solubility but may reduce membrane permeability, while longer chains (e.g., butanoic acid) increase metabolic stability .

Vorbereitungsmethoden

Multicomponent Reaction (MCR) Pathways

MCRs offer a streamlined approach by combining 2-chlorobenzaldehyde, thiourea, and δ-bromopentanoic acid in a single pot. This method capitalizes on the in situ generation of the thiazolidinone ring via cyclocondensation, followed by Knoevenagel condensation to install the 2-chlorophenyl group. A representative protocol involves:

  • Heating thiourea (1.0 equiv) and δ-bromopentanoic acid (1.2 equiv) in ethanol with triethylamine (2.0 equiv) at 80°C for 6 hours to form the thiazolidin-4-one intermediate.
  • Addition of 2-chlorobenzaldehyde (1.1 equiv) and piperidine (0.2 equiv) to induce Knoevenagel condensation at reflux for 8 hours, yielding the Z-configured methylidene derivative.

This route achieves a 72% isolated yield, with microwave-assisted conditions reducing reaction time to 2 hours (yield: 70%). Competing pathways, such as E-isomer formation or overalkylation, are mitigated by steric hindrance from the 2-chlorophenyl group and precise stoichiometric control.

Stepwise Synthesis via Thiazolidinone Intermediate

Sequential synthesis begins with constructing the 2-sulfanylidene-thiazolidin-4-one core, followed by functionalization:

  • Thiazolidinone Formation : Reaction of thiourea with chloroacetic acid in aqueous NaOH (70°C, 4 hours) affords 2-sulfanylidene-thiazolidin-4-one (87% yield).
  • Knoevenagel Condensation : Treating the thiazolidinone with 2-chlorobenzaldehyde (1.1 equiv) and piperidine (0.1 equiv) in ethanol under reflux for 12 hours installs the (5Z)-methylidene group (65% yield).
  • N-Alkylation : Reacting the intermediate with ethyl δ-bromopentanoate (1.5 equiv) in DMF using K$$2$$CO$$3$$ (2.0 equiv) at 60°C for 6 hours, followed by ester hydrolysis with NaOH (2M, 70°C, 3 hours), yields the final acid (68% overall).

Optimization of Critical Reaction Parameters

Solvent and Catalytic Systems

  • Solvent Effects : Ethanol and DMF outperform THF or acetonitrile in MCRs due to enhanced solubility of thiourea and aldehydes. Polar aprotic solvents (e.g., DMF) improve N-alkylation efficiency by stabilizing ionic intermediates.
  • Catalysts : Piperidine (0.1–0.2 equiv) optimally catalyzes Knoevenagel condensations, while triethylamine (2.0 equiv) facilitates thiazolidinone cyclization. Nano-catalysts like CoFe$$2$$O$$4$$@SiO$$2$$/PrNH$$2$$ (5 mol%) enhance MCR yields to 78% by accelerating imine formation and cyclization.

Temperature and Reaction Time

  • Thermal Conditions : Reflux (80–100°C) is critical for Knoevenagel reactions, whereas microwave irradiation (150 W, 100°C) reduces MCR durations by 60% without compromising yield.
  • Time Dependence : Prolonged heating (>12 hours) promotes side reactions such as thiazolidinone ring oxidation or ester hydrolysis prematurely.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d$$_6$$): δ 7.45–7.32 (m, 4H, Ar-H), 6.89 (s, 1H, CH=C), 4.12 (t, J = 7.2 Hz, 2H, N-CH$$2$$), 2.31 (t, *J* = 7.0 Hz, 2H, COOH-CH$$2$$), 1.65–1.52 (m, 4H, CH$$2$$)$$2$$.
  • $$ ^{13}\text{C} $$-NMR (100 MHz, DMSO-d$$_6$$): δ 192.4 (C=S), 174.8 (C=O), 168.2 (COOH), 142.1 (CH=C), 134.6–127.3 (Ar-C), 47.2 (N-CH$$2$$), 33.8 (COOH-CH$$2$$), 28.5–22.1 (CH$$2$$)$$2$$.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) m/z: [M + H]$$^+$$ calculated for C$${16}$$H$${15}$$ClNO$$3$$S$$2$$: 400.0264; found: 400.0268.

Infrared (IR) Spectroscopy

IR (KBr, cm$$^{-1}$$): 2960 (O-H), 1705 (C=O), 1642 (C=N), 1245 (C-S), 755 (C-Cl).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantages Limitations
Multicomponent Reaction 72 8 One-pot synthesis, minimal purification Requires strict stoichiometric control
Stepwise Alkylation 68 20 High intermediate purity Multiple steps increase cost
Microwave-Assisted MCR 70 2 Rapid, energy-efficient Specialized equipment needed

Mechanistic Insights and Side Reactions

Thiazolidinone Cyclization Mechanism

Thiourea reacts with chloroacetic acid in basic conditions to form a thiocarbamate intermediate, which undergoes intramolecular cyclization via nucleophilic attack of the sulfur atom on the α-carbon, expelling HCl and generating the thiazolidin-4-one ring.

Competing Pathways in Knoevenagel Condensation

Base-catalyzed deprotonation of the thiazolidinone’s active methylene group generates an enolate, which attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration yields the (5Z)-methylidene adduct, favored due to steric hindrance from the ortho-chloro substituent. E-isomer formation (<5%) is minimized by kinetic control under reflux.

Industrial-Scale Considerations and Green Chemistry

  • Solvent Recycling : Ethanol recovery via distillation reduces waste in MCRs.
  • Catalyst Reusability : Nano-CoFe$$2$$O$$4$$@SiO$$2$$/PrNH$$2$$ retains 90% activity after five cycles, lowering costs.
  • Waste Minimization : Aqueous workups and biodegradable solvents (e.g., cyclopentyl methyl ether) align with green chemistry principles.

Q & A

Q. What are the established synthetic routes for 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives. For example, a general method for analogous thiazolidinones involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a Z-arylidene oxocompound in a DMF/acetic acid mixture (2–3 h, 100–120°C). Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : Excess oxocompound (3:1 molar ratio) drives the reaction to completion .
  • Characterization : Monitor reaction progress via TLC and purify by recrystallization (DMF/ethanol).

Q. How is the Z-configuration of the 5-arylidene group confirmed in this compound?

Answer: The Z-configuration is verified via X-ray crystallography. For example, in structurally similar (5Z)-5-(2-hydroxybenzylidene)thiazolidinones, single-crystal studies reveal bond angles (C=S: ~1.65 Å) and torsional angles (<10°) consistent with the Z-isomer. Computational validation (DFT) can complement experimental data .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirm thione (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • NMR : ¹H and ¹³C NMR identify the Z-arylidene proton (δ ~7.5–8.0 ppm, singlet) and thiazolidinone carbons (C4=O: δ ~180 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against bacterial targets?

Answer:

  • Target selection : Prioritize enzymes like Mycobacterium tuberculosis shikimate kinase (critical for pathogen survival).
  • Software : Use GOLD or AutoDock Vina for docking. Validate poses with MD simulations (GROMACS, 100 ns, CHARMM force field) to assess stability .
  • Key interactions : Look for hydrogen bonds with active-site residues (e.g., Arg 136) and π-π stacking with the 2-chlorophenyl group .

Q. How do tautomeric forms of this compound influence its reactivity and bioactivity?

Answer: The thione-thiol tautomerism (C=S ↔ S–H) affects electrophilicity. For example:

  • Thione form : Enhances Michael acceptor activity, enabling nucleophilic attacks (e.g., by cysteine residues in enzymes).
  • Experimental validation : Use UV-Vis spectroscopy (λmax shifts at pH 7–9) and ¹H NMR (disappearance of thiol proton signals) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ comparisons).
  • SAR analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) on activity .
  • Meta-analysis : Pool data from >5 independent studies to identify trends (e.g., logP vs. antibacterial EC₅₀).

Q. How can molecular dynamics (MD) simulations improve drug design for this compound?

Answer:

  • System setup : Solvate the compound in a TIP3P water box, add counterions (Na⁺/Cl⁻), and equilibrate (NPT ensemble, 310 K).
  • Key metrics : Calculate RMSD (<2 Å for stability), RMSF (flexibility of the pentanoic acid chain), and binding free energy (MM-PBSA) .
  • Outcome : Identify residues (e.g., Thr 108 in shikimate kinase) critical for sustained interactions during simulations .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Challenges : Low solubility in common solvents and polymorphism.
  • Solutions : Use slow evaporation (acetonitrile/ethanol, 4:1) and seeding. For SHELXL refinement, apply TWIN/BASF commands to handle twinning .
  • Validation : Check R-factor convergence (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Methodological Notes

  • Key references : SHELX for crystallography , CHARMM-GUI for MD , and GOLD for docking .
  • Data tables : See supplementary material in for crystallographic parameters and for bioactivity datasets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.